

JNJ-47965567 in Combination with Carbamazepine Shows Promise in Preclinical Epilepsy Models

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: JNJ-47965567

Cat. No.: B15586329

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A preclinical study has demonstrated that the selective P2X7 receptor antagonist, **JNJ-47965567**, when used in combination with the established anti-epileptic drug carbamazepine, significantly enhances anticonvulsant effects in a mouse model of generalized tonic-clonic seizures. This finding suggests a potential new therapeutic strategy for treatment-resistant epilepsy, a condition affecting approximately 30% of epilepsy patients.

The research, conducted by Fischer and colleagues, investigated the efficacy of **JNJ-47965567** both as a monotherapy and as an adjunctive treatment in the maximal electroshock seizure (MES) threshold test in mice. While **JNJ-47965567** alone did not demonstrate significant anticonvulsant effects in this acute seizure model, its co-administration with carbamazepine led to a notable increase in the seizure threshold compared to carbamazepine alone.

Synergistic Anticonvulsant Activity

The study's key findings highlight the potential of **JNJ-47965567** to potentiate the effects of conventional anti-epileptic drugs. The following table summarizes the quantitative data from the maximal electroshock seizure (MES) threshold test:

Treatment Group	Seizure Threshold (mA)	Statistical Significance (vs. Vehicle)
Vehicle	7.8 ± 0.3	-
JNJ-47965567 (30 mg/kg, i.p.)	8.1 ± 0.4	Not Significant
Carbamazepine (10 mg/kg, i.p.)	10.2 ± 0.5	p < 0.01
JNJ-47965567 (30 mg/kg) + Carbamazepine (10 mg/kg)	12.5 ± 0.6	p < 0.001

Data extracted from Fischer W, et al. (2016) PLoS ONE 11(6): e0156468.

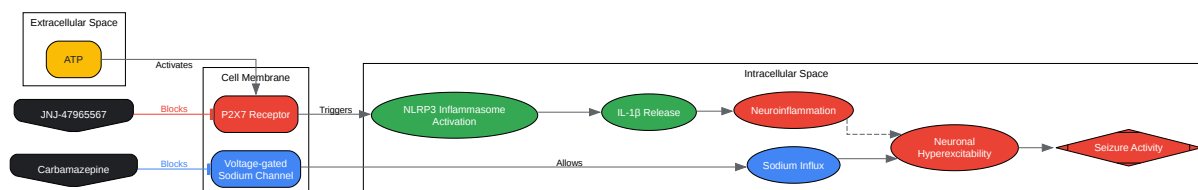
These results indicate that the combination of **JNJ-47965567** and carbamazepine produces a significantly greater anticonvulsant effect than either treatment alone, suggesting a synergistic or additive interaction.

Mechanism of Action and Signaling Pathway

JNJ-47965567 is a potent and selective antagonist of the P2X7 receptor, an ATP-gated ion channel.[1][2][3] The P2X7 receptor is implicated in neuroinflammatory processes, and its activation by high levels of extracellular ATP, often released during seizures, is thought to contribute to neuronal hyperexcitability. By blocking this receptor, **JNJ-47965567** may mitigate the pro-convulsant effects of neuroinflammation.

Carbamazepine, a widely used anti-epileptic drug, primarily works by blocking voltage-gated sodium channels, which reduces the excitability of neurons and prevents the spread of seizure activity.[4] The synergistic effect observed with the combination therapy may stem from the complementary mechanisms of action: carbamazepine directly dampens neuronal firing, while **JNJ-47965567** addresses the underlying neuroinflammatory component that can exacerbate seizures.

The following diagram illustrates the proposed signaling pathway and the points of intervention for each therapeutic agent:



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Fig. 1: Proposed mechanism of action for the combination therapy.

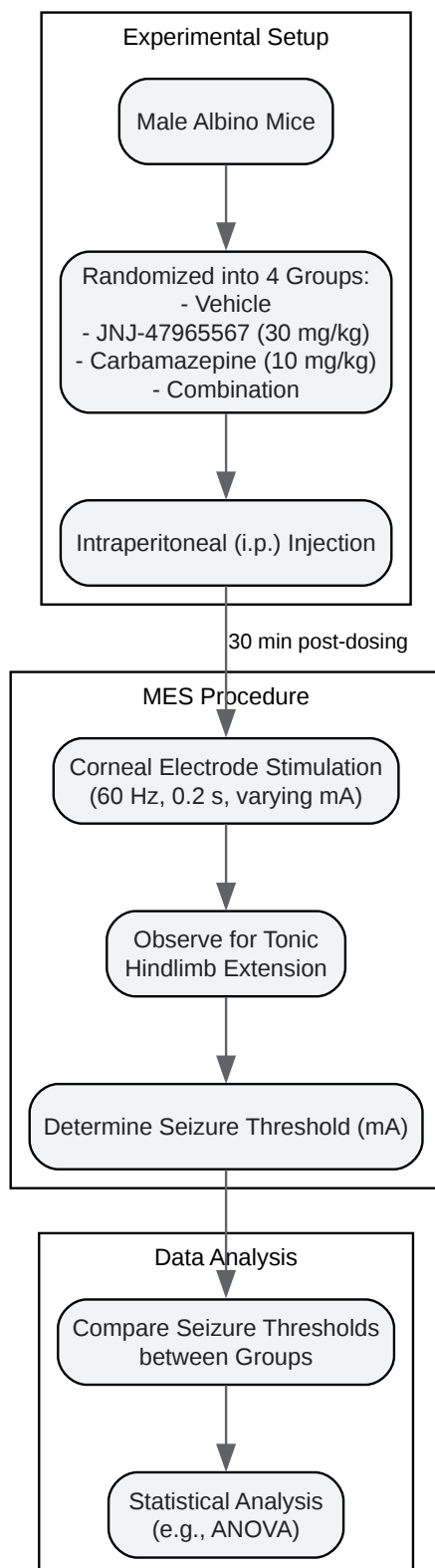
Experimental Protocols

The anticonvulsant effects of **JNJ-47965567** in combination with carbamazepine were evaluated using the maximal electroshock seizure (MES) threshold test in male albino mice.

Maximal Electroshock Seizure (MES) Threshold Test:

- **Animal Model:** Adult male albino mice were used for the study.
- **Drug Administration:** **JNJ-47965567** was administered intraperitoneally (i.p.) at a dose of 30 mg/kg. Carbamazepine was administered i.p. at a dose of 10 mg/kg. For the combination group, both drugs were administered at the same doses. A vehicle control group was also included.
- **Seizure Induction:** A constant alternating electrical current (60 Hz) was delivered for 0.2 seconds via corneal electrodes. The intensity of the current was varied to determine the threshold at which tonic hindlimb extension occurred.
- **Endpoint:** The primary endpoint was the seizure threshold, defined as the current intensity (in mA) required to induce a tonic hindlimb extension seizure in 50% of the animals (ED50). An increase in the seizure threshold indicates an anticonvulsant effect.

The following diagram outlines the experimental workflow:



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- To cite this document: BenchChem. [JNJ-47965567 in Combination with Carbamazepine Shows Promise in Preclinical Epilepsy Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15586329#jnj-47965567-in-combination-with-other-therapeutic-agents]

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